7-Bromocinnoline
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Overview
Description
7-Bromocinnoline is a chemical compound with the CAS Number: 1375108-47-6 . It has a molecular weight of 209.05 . The IUPAC name for this compound is this compound . . The physical form of this compound is solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5BrN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H
. The InChI key is YSQZCVRMDQNMSE-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 209.05 . It is stored at room temperature . The physical form of this compound is solid .Scientific Research Applications
Synthesis of PI3K/mTOR Inhibitors
7-Bromocinnoline derivatives serve as key intermediates in the synthesis of PI3K/mTOR inhibitors, critical for cancer research and treatment. The compound synthesized from 6-bromoquinolin-4-ol demonstrates the potential of this compound in creating targeted therapy options for cancer. This approach optimizes the synthesis process, facilitating the development of quinoline-based inhibitors with significant therapeutic implications (Lei et al., 2015).
Anticoccidial Activity
In the realm of veterinary medicine, novel 7-bromo substituted derivatives of quinolinecarboxylate have shown notable anticoccidial activities against Eimeria tenella, a parasitic protozoan affecting poultry. This research points to the potential of this compound derivatives in developing new anticoccidial agents, offering an alternative to current treatments and contributing to the control of coccidiosis in poultry farming (Wang et al., 2009).
Antimalarial Drug Mode of Action
The study on the mode of action of quinoline antimalarial drugs in Plasmodium falciparum-infected red blood cells reveals critical insights into how these drugs function in vivo. By utilizing a bromo analog of chloroquine, researchers uncovered that these compounds inhibit hemozoin crystal growth, a process essential for the parasite's detoxification of heme. This finding highlights the therapeutic potential of bromoquinoline derivatives in disrupting the lifecycle of malaria parasites and provides a foundation for developing more effective antimalarial treatments (Kapishnikov et al., 2019).
Antimicrobial and Antifungal Properties
Steroidal quinolines synthesized through solvent-free, microwave-assisted methods demonstrate promising antimicrobial and antifungal activities. This innovative approach to synthesizing steroidal quinolines, including derivatives of this compound, showcases their potential as new treatments against resistant bacterial and fungal pathogens. The efficiency and selectivity of these compounds against various pathogens underscore their significance in addressing current challenges in antimicrobial resistance (Gogoi et al., 2012).
Synthesis of Neplanocin A Analogues
The design and synthesis of novel carboacyclic nucleosides with a vinyl bromide moiety, inspired by this compound chemistry, illustrate the versatility of this compound in nucleoside analog development. These analogues, aiming to mimic the antiviral activity of neplanocin A, highlight the potential of this compound derivatives in creating new antiviral agents. Such research contributes to the ongoing search for effective treatments against a variety of viral infections, including polio, HSV, and HIV (Choi & Kim, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It is a research molecule that has been shown to have immunomodulatory effects in vitro .
Mode of Action
It is known to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Given its immunomodulatory effects, it is likely that it impacts pathways related to immune response
Result of Action
It has been shown to have immunomodulatory effects in vitro
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like 7-Bromocinnoline . Factors such as temperature, light, and atmospheric oxygen can impact the stability and efficacy of the compound . Therefore, optimal storage and handling conditions are crucial for maintaining the effectiveness of this compound.
Properties
IUPAC Name |
7-bromocinnoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQZCVRMDQNMSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00739767 |
Source
|
Record name | 7-Bromocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375108-47-6 |
Source
|
Record name | 7-Bromocinnoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375108-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromocinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00739767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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